molecular formula C9H12N2O2 B13501201 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid

Cat. No.: B13501201
M. Wt: 180.20 g/mol
InChI Key: DOCNLRCKXGWTOI-UHFFFAOYSA-N
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Description

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid typically involves the condensation of phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate . The reaction is carried out under reflux conditions using acetic acid as a catalyst. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid
  • 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
  • 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole

Uniqueness

2-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-4,5,6,7-tetrahydroindazole-5-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-11-5-7-4-6(9(12)13)2-3-8(7)10-11/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

DOCNLRCKXGWTOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2CC(CCC2=N1)C(=O)O

Origin of Product

United States

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